Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate” is a chemical compound with the CAS Number: 2007924-91-4 . It has a molecular weight of 262.35 and its IUPAC name is benzyl (S)- (1-isopropylpyrrolidin-3-yl)carbamate .
Molecular Structure Analysis
The molecular formula of this compound is C15H22N2O2 . The InChI Code is 1S/C15H22N2O2/c1-12(2)17-9-8-14(10-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t14-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a yellow oil . It should be stored at temperatures between 0-8°C .Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition in Cancer Therapy
One area of research involves the use of compounds similar to Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate in inhibiting histone deacetylases (HDACs), which are enzymes involved in modifying the accessibility of chromatin and thus influencing gene expression. A study on the oral HDAC inhibitor, MS-275, showed its potential in treating refractory solid tumors and lymphomas, demonstrating dose-dependent pharmacokinetics and biologically relevant plasma concentrations, indicating antitumor activity (Gore et al., 2008).
Pharmacodynamics and Pharmacokinetics
Another research area focuses on the pharmacodynamics and pharmacokinetics of novel compounds for treating inflammatory diseases. For instance, AM103, a FLAP inhibitor, has been evaluated for its efficacy in dose-dependent inhibition of leukotriene production, a key player in asthma and other inflammatory conditions (Bain et al., 2010).
Metabolism and Excretion Studies
Research into the metabolism and excretion of drugs is crucial for understanding their safety and efficacy. A study on the dual orexin receptor antagonist ACT-541468 using microtracer/accelerator mass spectrometry (AMS) identified numerous metabolites, providing insights into the compound's pharmacokinetics and suggesting extensive metabolism through oxidative transformations (Muehlan et al., 2019).
Analytical Characterization of Novel Psychoactive Substances
The analytical characterization of novel psychoactive substances (NPS) is another important application. This involves identifying and quantifying the chemical composition of unknown substances, which is crucial for forensic analyses and toxicological assessments. A study highlighted the use of 1H NMR spectroscopy, GC-MS, and UPLC-MS/MS® for the identification and characterization of seven NPS, underlining the significance of analytical chemistry in resolving complex cases (Ameline et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
benzyl N-[(3S)-1-propan-2-ylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)17-9-8-14(10-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRHPZBDSVGXKW-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.